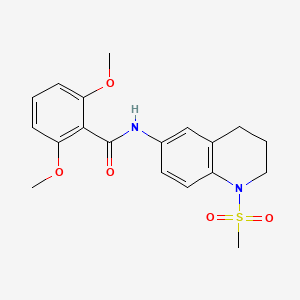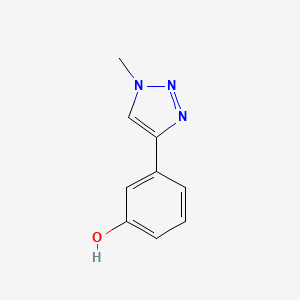![molecular formula C20H25N5O2 B2414272 N-cyclohexyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260999-87-8](/img/structure/B2414272.png)
N-cyclohexyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic organic compound known for its diverse applications in medicinal chemistry. This compound features a triazoloquinoxaline core, known for its potential pharmacological properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been reported to interact with dna and c-Met kinase , a receptor tyrosine kinase that plays a role in cellular growth, survival, and migration .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through intercalation into dna or inhibition of c-Met kinase . Intercalation can disrupt the normal functioning of DNA, while kinase inhibition can prevent the activation of downstream signaling pathways.
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound may affect pathways related to dna replication and cell division (in the case of dna intercalation) or cellular growth and survival pathways (in the case of c-met kinase inhibition) .
Result of Action
Based on the potential mode of action, it can be inferred that the compound may lead to disruption of dna replication and cell division or inhibition of cellular growth and survival pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-cyclohexyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves the following steps:
Formation of the triazoloquinoxaline core: Starting with the appropriate quinoxaline derivatives, cyclization with hydrazine derivatives creates the triazoloquinoxaline structure.
Cyclohexylation: The addition of the cyclohexyl group can be performed via alkylation reactions, using cyclohexyl halides in the presence of suitable bases. Each of these reactions requires controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure the desired product yield and purity.
Industrial Production Methods
Industrial-scale production might employ optimized and scalable versions of these synthetic routes, often involving continuous flow reactors for efficiency and consistency. Process parameters are fine-tuned to maximize yield while minimizing byproducts and waste.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide undergoes various chemical reactions, such as:
Oxidation: The triazoloquinoxaline core can be subjected to oxidative conditions, potentially modifying the nitrogen heterocycles.
Reduction: Reductive reactions may target the carbonyl groups or the nitrogen heterocycles.
Substitution: The amide and cyclohexyl groups can undergo substitution reactions, allowing for structural modifications.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in solvents like acetonitrile or water.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalysts, or sodium borohydride in protic solvents.
Substitution: Alkyl halides and suitable bases in polar aprotic solvents for efficient substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used, often resulting in functionalized derivatives that can be further explored for biological activity.
Scientific Research Applications
N-cyclohexyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide finds applications in various scientific domains:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Exploring its interactions with biomolecules and its potential as a biochemical probe.
Medicine: Investigating its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Potential use as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Triazolobenzodiazepines: Compounds sharing the triazole ring but attached to a benzodiazepine core.
Quinoxalines: Compounds with variations in the substitution patterns on the quinoxaline ring.
Cyclohexylamides: Similar structures with different heterocyclic cores.
Uniqueness
N-cyclohexyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide stands out due to the specific combination of the triazoloquinoxaline core and the cyclohexyl group, which may impart unique pharmacological properties and chemical reactivity. This uniqueness can lead to novel applications and opportunities for further research.
Properties
IUPAC Name |
N-cyclohexyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-2-8-17-22-23-19-20(27)24(15-11-6-7-12-16(15)25(17)19)13-18(26)21-14-9-4-3-5-10-14/h6-7,11-12,14H,2-5,8-10,13H2,1H3,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIFGFQFYRYFAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2414189.png)
![5-ethyl-N-(2-methoxyphenethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2414190.png)
![[2-[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2414191.png)
![2-[4-(3-Methoxyphenyl)piperazin-1-yl]quinoxaline](/img/structure/B2414192.png)
![N-(2,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2414196.png)

![N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2414198.png)






![9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid hydrochloride](/img/structure/B2414211.png)
